N-{3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}-N-(2-methoxybenzyl)amine
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Overview
Description
N-{3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}-N-(2-methoxybenzyl)amine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
The synthesis of N-{3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}-N-(2-methoxybenzyl)amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through alkylation reactions using methoxybenzyl halides.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through thiolation reactions using thiol reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-{3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}-N-(2-methoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic groups.
Common reagents used in these reactions include palladium catalysts, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}-N-(2-methoxybenzyl)amine has several scientific research applications, including:
Medicinal Chemistry: The compound’s triazole ring and functional groups make it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to investigate its biological activity, such as antimicrobial, antifungal, or anticancer properties.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic synthesis.
Material Science: Its unique chemical structure may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}-N-(2-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the fluorobenzyl and methoxybenzyl groups can enhance binding affinity and specificity. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar compounds to N-{3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}-N-(2-methoxybenzyl)amine include other triazole derivatives with different substituents. For example:
3-[(2-chlorobenzyl)sulfanyl]-N-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-4-amine: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
3-[(2-fluorobenzyl)sulfanyl]-N-(2-ethoxybenzyl)-5-methyl-4H-1,2,4-triazol-4-amine: Similar structure but with an ethoxybenzyl group instead of a methoxybenzyl group.
Properties
Molecular Formula |
C18H19FN4OS |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-N-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H19FN4OS/c1-13-21-22-18(25-12-15-8-3-5-9-16(15)19)23(13)20-11-14-7-4-6-10-17(14)24-2/h3-10,20H,11-12H2,1-2H3 |
InChI Key |
IMUDDVGBDKNLKD-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1NCC2=CC=CC=C2OC)SCC3=CC=CC=C3F |
Canonical SMILES |
CC1=NN=C(N1NCC2=CC=CC=C2OC)SCC3=CC=CC=C3F |
Origin of Product |
United States |
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